
3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of indene, characterized by the presence of an amino group and a hydroxyl group on the indene ring
Preparation Methods
The synthesis of 3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride typically involves several steps:
Synthetic Routes: The compound can be synthesized through the reduction of 3-nitro-2,3-dihydro-1H-inden-4-ol, followed by the conversion of the resulting amine to its hydrochloride salt. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Reaction Conditions: The reduction reaction is usually carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature. The conversion to the hydrochloride salt involves the addition of hydrochloric acid to the amine, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-amino-2,3-dihydro-1H-inden-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of 3-amino-2,3-dihydro-1H-inden-4-ol, which can be converted to its hydrochloride salt.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include 3-amino-2,3-dihydro-1H-inden-4-one, substituted derivatives, and the corresponding hydrochloride salts.
Scientific Research Applications
3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of various indene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases. Its ability to interact with biological targets makes it a promising molecule in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation. Its ability to influence these pathways makes it a potential candidate for drug development.
Comparison with Similar Compounds
3-Amino-2,3-dihydro-1H-inden-4-ol hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-amino-2,3-dihydro-1H-inden-1-one hydrochloride and 3-aminoindan-4-ol share structural similarities with this compound.
Uniqueness: The presence of both amino and hydroxyl groups on the indene ring distinguishes this compound from its analogs
Properties
CAS No. |
93747-89-8 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
3-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-7-5-4-6-2-1-3-8(11)9(6)7;/h1-3,7,11H,4-5,10H2;1H |
InChI Key |
UGKNMTMPSNKFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


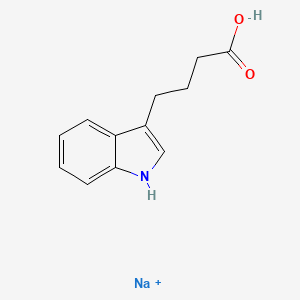
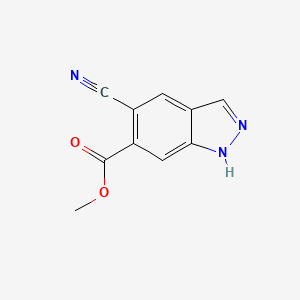

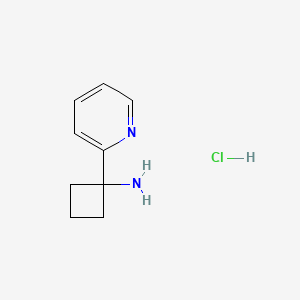
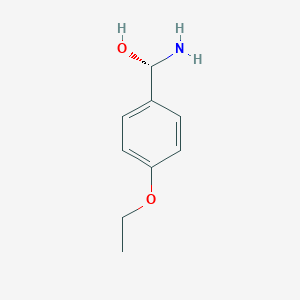
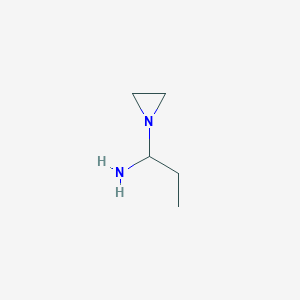
![(R)-N1-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B11759734.png)

![Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11759744.png)
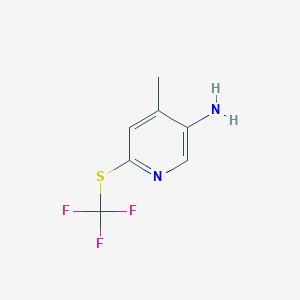
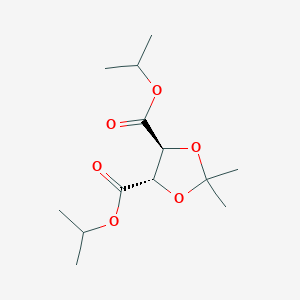
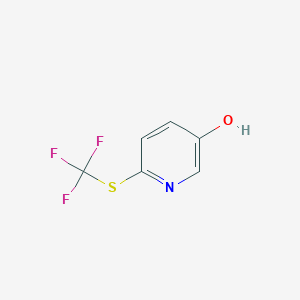

![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
